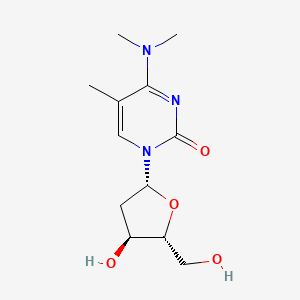

Cytidine, 2'-deoxy-N,N,5-trimethyl-

Beschreibung

BenchChem offers high-quality Cytidine, 2'-deoxy-N,N,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2'-deoxy-N,N,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVZGRVQZIWASI-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948256 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25406-45-5 | |

| Record name | 2′-Deoxy-N,N,5-trimethylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25406-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background and Research Significance of Cytidine, 2 Deoxy N,n,5 Trimethyl

Classification as a Modified Deoxynucleoside Analog

Cytidine (B196190), 2'-deoxy-N,N,5-trimethyl- is classified as a modified deoxynucleoside analog. jenabioscience.com Its core structure is derived from 2'-deoxycytidine (B1670253), a natural component of deoxyribonucleic acid (DNA). medchemexpress.comnordicbiosite.com Deoxynucleosides are composed of a deoxyribose sugar linked to a nucleobase—in this case, cytosine. nordicbiosite.comchemondis.com The term "analog" signifies that it mimics the natural nucleoside but has been chemically altered. jenabioscience.combiocat.com

The modifications in Cytidine, 2'-deoxy-N,N,5-trimethyl- consist of three methyl groups added to the parent deoxycytidine molecule: one at the 5th carbon of the cytosine ring and two on the exocyclic amine (N4 position). These alterations place it in the category of synthetic or modified nucleosides, which are created to have specific chemical properties and biological activities. biocat.comglentham.com Such analogs are fundamental tools in molecular biology and medicinal chemistry. biocat.com

Table 1: Properties of Cytidine, 2'-deoxy-N,N,5-trimethyl-

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one (Parent Compound: Deoxycytidine) |

| Synonyms | 2'-Deoxy-5,N4,N4-trimethylcytidine |

| CAS Number | 25406-45-5 chemondis.comnih.gov |

| Molecular Formula | C₁₂H₁₉N₃O₄ |

| Classification | Modified Pyrimidine (B1678525) Deoxynucleoside Analog jenabioscience.comglentham.com |

Overview of N-Methylated and N-Acylated Cytidine Derivatives in Nucleic Acid Research

The study of Cytidine, 2'-deoxy-N,N,5-trimethyl- is part of a broader investigation into how modifications like methylation and acylation on cytidine affect nucleic acid structure and function.

N-Methylated Derivatives: Methylation is a common modification of DNA and RNA. nih.gov In DNA, 5-methylcytosine (B146107) (5mC) is a well-known epigenetic mark that plays a crucial role in gene regulation. nih.govnsf.gov The addition of a methyl group at the C5 position of cytosine generally increases the thermal stability of the DNA duplex. Current time information in West Northamptonshire, GB. In contrast, methylation at the exocyclic amine, creating N4-methylcytosine (N4mC), has been shown to reduce the thermal stability of the DNA double helix. nih.gov However, both 5mC and N4mC can influence the conformation of the DNA structure, for instance by favoring the transition from the B-form to the Z-form of DNA. nih.gov The enzymes responsible for adding these methyl groups are known as DNA methyltransferases (DNMTs). nih.govnsf.gov Modified nucleosides are often used to study the mechanisms of these enzymes. biosynth.com In RNA, 5-methylcytosine (m5C) is also a known modification, considered part of the "epitranscriptome," and is installed by specific RNA methyltransferases. nih.gov

N-Acylated Derivatives: Acylation, particularly acetylation, represents another significant modification. N4-acetylcytidine (ac4C) has been identified as a modification in messenger RNA (mRNA) that can enhance translation efficiency. bldpharm.com This modification is catalyzed by the acetyltransferase NAT10. bldpharm.comepa.gov Research into N4-acylated 2'-deoxycytidine triphosphates has shown that they can be incorporated into DNA by various DNA polymerases. Interestingly, these studies revealed that the presence of an N4-acyl group on cytosine can lead to mispairing with adenine (B156593) during DNA synthesis, providing a tool to probe polymerase function and introduce specific modifications.

Table 2: Comparison of Common Cytidine Modifications in Nucleic Acid Research

| Modification | Location | Effect on DNA/RNA | Research Relevance |

|---|---|---|---|

| 5-Methylcytosine (5mC) | C5 of cytosine | Increases DNA thermal stability; key epigenetic mark. nih.govCurrent time information in West Northamptonshire, GB. | Studying gene silencing, genomic imprinting, and development. nsf.gov |

| N4-Methylcytosine (N4mC) | N4 of cytosine | Decreases DNA thermal stability; alters DNA conformation. nih.gov | Probing DNA structural transitions and protein-DNA interactions. nih.gov |

| N4-Acetylcytidine (ac4C) | N4 of cytosine (in RNA) | Promotes mRNA translation efficiency and stability. bldpharm.com | Investigating post-transcriptional gene regulation (epitranscriptomics). bldpharm.com |

Fundamental Research Applications of Modified Nucleosides in Chemical Biology

Modified nucleosides, including derivatives like Cytidine, 2'-deoxy-N,N,5-trimethyl-, are invaluable tools in chemical biology with diverse applications.

One major application is as mechanistic probes to study the enzymes that process nucleic acids, such as DNA and RNA polymerases. chemondis.com By incorporating analogs with altered shapes, sizes, or hydrogen-bonding capabilities, researchers can dissect the intricate mechanisms of DNA replication and repair. chemondis.com

In the field of synthetic biology, modified nucleosides are used to expand the genetic alphabet, which involves creating new base pairs beyond the natural A-T and G-C. chemondis.com This allows for the site-specific incorporation of unnatural amino acids into proteins, opening up new possibilities for protein engineering and functional studies. chemondis.com

Furthermore, modified nucleosides are fundamental to the development of diagnostics and therapeutics. They are used to create labeled probes for detecting specific DNA or RNA sequences in assays like qPCR and microarrays. Many antiviral and anticancer drugs are nucleoside analogs that work by inhibiting viral replication or cell division. biocat.com In the realm of chemical biology tools, nucleosides are functionalized with reporter tags, such as fluorescent dyes or biotin (B1667282), often using bioorthogonal "click chemistry" to visualize and track nucleic acids within cells without interfering with native biological processes.

Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic Synthesis of Cytidine (B196190), 2'-deoxy-N,N,5-trimethyl- and Related Analogs

The chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful strategy for the preparation of modified nucleosides like Cytidine, 2'-deoxy-N,N,5-trimethyl-.

General Synthetic Approaches to Modified 2'-Deoxycytidines

The synthesis of modified 2'-deoxycytidines can be achieved through various strategies. A common method involves the glycosylation of a modified pyrimidine (B1678525) base with a protected 2-deoxyribose derivative. Enzymes such as nucleoside phosphorylases (NPs) are often employed to catalyze the formation of the N-glycosidic bond between the sugar and the base. This enzymatic approach is highly stereoselective, typically yielding the desired β-anomer.

Alternatively, purely chemical methods can be employed. These often involve the coupling of a silylated pyrimidine base with a glycosyl halide or acetate. Subsequent chemical modifications of the sugar or base moieties can then be performed to introduce the desired functionalities. For instance, the synthesis of N4-acyl-2'-deoxycytidine derivatives has been demonstrated, which can then be used as precursors for further modifications. researchgate.net

A key intermediate in many syntheses is 2'-deoxyuridine, which can be converted to 2'-deoxycytidine (B1670253) derivatives. This transformation can be achieved through methods like the triazolation protocol, which has been shown to be suitable for large-scale synthesis.

Regiospecificity and Stereoselectivity in Glycosidic Bond Formation

Achieving the correct regiospecificity (N1-glycosylation for pyrimidines) and stereoselectivity (the β-configuration of the glycosidic bond) is a critical challenge in nucleoside synthesis. In enzymatic syntheses using nucleoside phosphorylases, the inherent specificity of the enzyme typically ensures the formation of the correct N1-β-glycosidic linkage.

In chemical glycosylation, the stereochemical outcome is influenced by several factors, including the nature of the protecting groups on the sugar, the type of activating agent used, and the reaction conditions. For the synthesis of 2'-deoxynucleosides, which lack a participating group at the C2' position to direct the incoming nucleobase to the β-face, achieving high β-selectivity can be challenging. The use of a 3'-O-directing group on the 2'-deoxyribose donor can promote the formation of the β-anomer through a 1',3'-participation mechanism. researchgate.net For instance, a 3'-O-(N-acetyl)-glycyl-protected 2'-deoxyribofuranose has been shown to yield high β-selectivity in coupling reactions with silylated bases. researchgate.net The choice of solvent and Lewis acid catalyst also plays a crucial role in controlling the stereoselectivity of the glycosylation reaction. researchgate.net

Application of Protecting Group Strategies in Deoxynucleoside Synthesis

Protecting groups are essential in the multistep synthesis of modified nucleosides to prevent unwanted side reactions and to direct the reactions to the desired positions. The selection of appropriate protecting groups is crucial for a successful synthetic strategy.

For the hydroxyl groups of the 2'-deoxyribose moiety, the 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for selective deprotection during oligonucleotide synthesis. The 3'-hydroxyl group can be protected with various groups, such as acetyl (Ac) or benzoyl (Bz), depending on the subsequent reaction steps.

The exocyclic amino group of cytosine is typically protected to prevent side reactions during phosphorylation or oligonucleotide synthesis. Common protecting groups for the N4-amino group of cytidine include benzoyl (Bz) or acetyl (Ac). For the synthesis of N,N-dimethylcytidine derivatives, these protecting groups are not necessary as the amino group is already tertiary.

In the case of 5-substituted cytidines, the functionality at the 5-position may also require protection. For example, in the synthesis of 5-hydroxymethyl-2'-deoxycytidine, the hydroxymethyl group is often protected as a silyl (B83357) ether or an acyl derivative.

Phosphorylation and Nucleotide Analog Synthesis

The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-mono-, di-, or triphosphates. Furthermore, for incorporation into DNA strands, the synthesis of phosphoramidite (B1245037) derivatives is necessary.

Preparation of 5'-Triphosphate Derivatives

The synthesis of 5'-triphosphate derivatives of modified 2'-deoxynucleosides is a key step in preparing them for use in various biological applications, such as PCR and DNA sequencing. A widely used method for this conversion is the Ludwig-Eckstein reaction, which involves the one-pot phosphorylation of the 5'-hydroxyl group of the nucleoside. researchgate.net This method typically employs phosphoryl chloride (POCl3) in trimethyl phosphate (B84403) to generate the 5'-monophosphate, which is then reacted in situ with pyrophosphate to yield the desired 5'-triphosphate. researchgate.net

Enzymatic methods can also be employed for the synthesis of 5'-triphosphates. This often involves a series of kinase enzymes that sequentially phosphorylate the nucleoside to the monophosphate, diphosphate, and finally the triphosphate. For instance, deoxynucleoside kinases can be used for the initial phosphorylation to the 5'-monophosphate. researchgate.net

For a compound like Cytidine, 2'-deoxy-N,N,5-trimethyl-, the 5'-triphosphate can be prepared by first selectively protecting the 3'-hydroxyl group, followed by phosphorylation of the 5'-hydroxyl group using a chemical method like the Ludwig-Eckstein procedure. Subsequent deprotection would yield the desired N,N,5-trimethyl-2'-deoxycytidine-5'-triphosphate.

| Starting Material | Phosphorylation Method | Key Reagents | Product |

| Protected N,N,5-trimethyl-2'-deoxycytidine | Ludwig-Eckstein Reaction | POCl₃, Pyrophosphate | N,N,5-trimethyl-2'-deoxycytidine-5'-triphosphate |

| N,N,5-trimethyl-2'-deoxycytidine | Enzymatic Phosphorylation | Deoxynucleoside Kinase, Nucleoside Diphosphate Kinase | N,N,5-trimethyl-2'-deoxycytidine-5'-triphosphate |

Synthesis of Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides relies on the use of phosphoramidite building blocks. The synthesis of a phosphoramidite derivative of a modified nucleoside involves the phosphitylation of the 3'-hydroxyl group of a 5'-O-DMT protected nucleoside.

The standard phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a weak acid catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.

For Cytidine, 2'-deoxy-N,N,5-trimethyl-, the synthesis of its phosphoramidite derivative would involve the following steps:

Protection of the 5'-hydroxyl group with a DMT group.

Phosphitylation of the 3'-hydroxyl group using a suitable phosphitylating agent and an activator.

Purification of the resulting phosphoramidite.

The N,N-dimethyl and 5-methyl modifications on the cytosine base are stable to the standard conditions of phosphoramidite synthesis and subsequent oligonucleotide synthesis and deprotection.

| Reactant 1 | Reactant 2 | Catalyst/Activator | Product |

| 5'-O-DMT-N,N,5-trimethyl-2'-deoxycytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | N,N-Diisopropylethylamine | 5'-O-DMT-N,N,5-trimethyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

| 5'-O-DMT-N,N,5-trimethyl-2'-deoxycytidine | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 1H-Tetrazole | 5'-O-DMT-N,N,5-trimethyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

Preparation of Labeled and Functionalized Cytidine, 2'-deoxy-N,N,5-trimethyl- Analogs

The introduction of reporter groups and chemical handles onto 2'-deoxy-N,N,5-trimethylcytidine is crucial for its application in diagnostics and molecular biology. These modifications allow for the detection and manipulation of DNA sequences containing this analog.

Incorporation of Reporter Groups and Chemical Handles

The synthesis of labeled 2'-deoxycytidine analogs often involves the use of phosphoramidite chemistry, a standard method for automated DNA synthesis. For the N,N,5-trimethyl derivative, a protected phosphoramidite building block would be required. The synthesis typically begins with the appropriate protection of the functional groups on the nucleoside that are not intended to react during oligonucleotide synthesis.

Reporter groups, such as fluorescent dyes, can be introduced through several strategies. One common approach involves the use of an amino-linker-modified 5'-triphosphate of the nucleoside. Commercially available or novel fluorophore derivatives can then be coupled to the amino group of the side chain. oup.com This method yields labeled products that can be purified by techniques like HPLC. oup.com

Another powerful strategy for introducing functionality is post-synthetic modification. mdpi.com This can occur while the oligonucleotide is still attached to a solid support or after it has been cleaved and is in solution. mdpi.com For instance, a reactive group can be incorporated into the nucleoside, which is then used as a handle for attaching a reporter molecule. A notable example is the use of 5-ethynyl-2'-deoxycytidine (B116413) (EdC), which can be incorporated into DNA and subsequently labeled with a fluorescent azide (B81097) via "click" chemistry. nih.gov This technique is highly sensitive and avoids harsh conditions like DNA denaturation. nih.gov

The table below summarizes various reporter groups and chemical handles that can be incorporated into deoxycytidine analogs, which are applicable to the N,N,5-trimethyl derivative.

| Modification Type | Example | Incorporation Strategy | Application |

| Fluorescent Label | Fluorescein, Rhodamine, Cyanine dyes | Coupling to an amino-linker on the nucleobase or via a phosphoramidite derivative. oup.com | DNA sequencing, hybridization probes, and imaging. |

| Chemical Handle | 5-Ethynyl group | Incorporation of 5-ethynyl-2'-deoxycytidine (EdC) into DNA followed by "click" chemistry. nih.gov | Site-specific labeling of DNA with various probes. |

| Chemical Handle | Amino-linker | Introduction of an amino-modified side chain at the C5 position. | Attachment of various molecules such as biotin (B1667282) or other reporter groups. |

| Acyl Groups | Benzoyl, Acetylbenzoyl | Acylation of the N4-amino group of 2'-deoxycytidine. oup.com | Probing DNA polymerase activity and for specific labeling of DNA fragments. oup.combroadpharm.com |

Synthesis of Sugar-Modified and Nucleobase-Modified Variants

Modifications to the sugar moiety or the nucleobase of 2'-deoxy-N,N,5-trimethylcytidine can significantly alter its properties, such as conformational preferences and pairing capabilities.

Sugar Modifications:

The synthesis of sugar-modified nucleosides often involves the glycosylation of a modified sugar with a nucleobase. An efficient method for N-glycosidation utilizes a combination of triethylsilane (Et3SiH) and iodine (I2) as a promoter. mdpi.com This approach has been successfully applied to synthesize various deoxy- and dideoxysugar nucleoside analogs. mdpi.com For instance, reacting a dideoxyhexopyranoside with persilylated N4-benzoylcytosine can yield the corresponding deoxycytidine analog. mdpi.com

The table below details examples of sugar modifications applicable to deoxycytidine analogs.

| Sugar Modification | Synthetic Approach | Key Intermediates | Potential Impact |

| 2'-C-alpha-methyl | Multi-step synthesis from a protected ribofuranoside. nih.gov | Methyl 3,5-di-O-(4-chlorobenzyl)-alpha-d-ribofuranoside. nih.gov | Alters sugar pucker and duplex conformation. |

| 2'-C-alpha-hydroxymethyl | Multi-step synthesis from a protected ribofuranoside. nih.gov | Methyl 3,5-di-O-(4-chlorobenzyl)-alpha-d-ribofuranoside. nih.gov | Modifies hydrogen-bonding potential at the 2'-position. |

| 4'-Thio modification | Synthesis from a protected ribitol (B610474) derivative via a Pummerer reaction. nih.gov | 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol. nih.gov | Affects sugar conformation and enzymatic recognition. |

Nucleobase Modifications:

Modifications to the pyrimidine ring of 2'-deoxycytidine can introduce novel functionalities. The N4-position, already dimethylated in the target compound, can be a site for further derivatization in related analogs. For example, a variety of N4-acylated 2'-deoxycytidine nucleotides have been synthesized by reacting 2'-deoxycytidine with an activated ester of a carboxylic acid. oup.com

The C5 position, which is methylated in the target compound, is another common site for modification. A divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides can be achieved starting from 5-iodo-2'-deoxyuridine. researchgate.net This intermediate allows for the introduction of various substituents at the C5 position through reactions like metal-catalyzed cross-coupling.

The table below outlines examples of nucleobase modifications.

| Nucleobase Modification | Synthetic Strategy | Precursor Molecule | Purpose of Modification |

| N4-Acylation | Reaction with an activated ester of a carboxylic acid. oup.com | 2'-deoxycytidine | To study DNA polymerase substrate specificity and for DNA labeling. oup.combroadpharm.com |

| C5-Substitution | Lithiation of 5-iodo-2'-deoxyuridine followed by reaction with an electrophile. researchgate.net | 5-iodo-2'-deoxyuridine | Introduction of various functional groups to probe DNA-protein interactions or for labeling. researchgate.net |

| C5-Hydroxymethylation | Radical bromination of the 5-methyl group followed by substitution. mdpi.com | 5-methyl-2'-deoxycytidine (B118692) derivative | To study epigenetic modifications. mdpi.com |

Advanced Spectroscopic and Structural Analysis in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis and Dynamics of Nucleoside Analogs

The introduction of methyl groups at the N,N-dimethylamino and 5-positions of 2'-deoxycytidine (B1670253) significantly influences its conformational properties. The pyrimidine (B1678525) ring of N,N-dimethyl-5-methoxymethyl-2'-deoxycytidine, a related analog, has been shown to adopt an antiperiplanar (-ap) conformation. nih.gov The deoxyribose sugar ring in this analog exhibits a C2'-exo-C3'-endo (2T3) twist conformation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Pyrimidine Ring Conformation (χ) | 193.54 (19)° (-ap) | nih.gov |

| Sugar Ring Conformation | C2'-exo-C3'-endo (2T3) twist | nih.gov |

| Pseudorotational Parameter (P) | 6.83 (2)° | nih.gov |

| Pseudorotational Parameter (τm) | 38.27 (2)° | nih.gov |

| Exocyclic Side Chain Conformation (γ) | g+ (47.7 (3)°) | nih.gov |

| 5-Methoxymethyl Group Torsion Angle (C6-C5-C52-O52) | -91.9 (3)° | nih.gov |

Applications of ¹⁹F NMR as a Probe for Nucleic Acid Conformational Transitions with Fluorinated Analogs

The introduction of fluorine atoms into nucleoside analogs provides a highly sensitive probe for monitoring conformational changes in nucleic acids using ¹⁹F NMR spectroscopy. acs.orgnih.gov Fluorine's high gyromagnetic ratio and the large chemical shift dispersion of the ¹⁹F nucleus make it an ideal reporter for subtle alterations in the local electronic environment that accompany conformational transitions, such as the B-to-Z DNA transition. acs.orgnih.gov

Studies on oligonucleotides containing 5-fluoro-2'-deoxycytidine (B1672315) have demonstrated that ¹⁹F NMR can track the B/Z-DNA transition induced by changes in salt concentration. nih.gov The chemical shift of the fluorine label is exquisitely sensitive to the handedness of the DNA helix, allowing researchers to monitor the unwinding of the duplex and the eventual switch in helicity. nih.gov This approach has revealed that such transitions can be initiated at the ends of the duplex. nih.gov The development of novel ¹⁹F-labeled nucleosides, including those with perfluorinated groups, further enhances the sensitivity of this technique, enabling studies at micromolar concentrations. nih.gov

| Feature | Description | Reference |

|---|---|---|

| High Sensitivity | ¹⁹F has 83% of the NMR sensitivity of ¹H and 100% natural abundance. | nih.gov |

| Large Chemical Shift Range | The chemical shifts are extremely sensitive to the local chemical environment, providing detailed structural information. | nih.gov |

| Non-Invasive Probe | Fluorinated analogs can be incorporated site-specifically without significantly perturbing the native conformation. | nih.govnih.gov |

| Monitoring Dynamics | Allows for the real-time observation of conformational transitions and ligand binding events. | nih.govrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Excited State Dynamics

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules. For nucleic acids and their analogs, it provides valuable information on base stacking, base pairing, and the effects of modifications on their electronic structure and photostability.

Spectroscopic Signatures of N-Modified Deoxycytidines

The UV-Vis absorption spectra of N-modified deoxycytidines, such as Cytidine (B196190), 2'-deoxy-N,N,5-trimethyl-, are sensitive to the chemical modifications on the pyrimidine ring. Modifications to the exocyclic amino group and the C5 position can lead to shifts in the absorption maxima and changes in the molar absorptivity. These spectral changes can be used to monitor enzymatic reactions and chemical transformations involving these nucleosides. researchgate.net For instance, the cleavage of a nucleoside to its corresponding base results in a marked change in the UV absorption spectrum, a principle that is utilized in assays for enzymes like nucleoside phosphorylases. researchgate.net The hyperchromicity observed in the UV spectra of modified DNA, an increase in absorbance, can indicate the unstacking of bases and potential single-stranded breaks in the DNA helix. researchgate.net

Femtosecond Transient Absorption Studies of Electronic Excited State Relaxation Pathways

Femtosecond transient absorption spectroscopy is a powerful tool for investigating the ultrafast dynamic processes that occur after a molecule absorbs light. bowdoin.edu For DNA and its constituent nucleosides, this technique provides critical insights into the mechanisms that protect them from photodamage.

Studies on methylated cytosine derivatives have shown that methylation can significantly alter the excited-state relaxation pathways. nih.gov The presence of a methyl group at the C5 position, as in 5-methyl-2'-deoxycytidine (B118692), can lead to a longer excited-state lifetime compared to the canonical deoxycytidine. nih.govcsic.es This is attributed to changes in the accessibility of conical intersections, which are crucial for the rapid and efficient non-radiative decay back to the ground state. csic.es Research combining transient absorption spectroscopy with high-level quantum mechanical calculations has provided a unified picture of the photophysics of various deoxycytidine derivatives, identifying the specific relaxation pathways and the time constants associated with them. nih.gov These studies are crucial for understanding the photostability and potential for UV-induced damage in modified DNA. nih.gov

| Compound | Key Finding | Technique | Reference |

|---|---|---|---|

| 5-methyl-2'-deoxycytidine | Exhibits two distinct nonradiative decay channels. | Femtosecond Transient Absorption | nih.gov |

| 2'-deoxycytidine | Shows similar decay pathways to 5-methyl-2'-deoxycytidine, with the presence of a dark nOπ* state. | Femtosecond Transient Absorption | nih.gov |

| Epigenetic deoxycytidine derivatives | A unified picture of photophysics was obtained, identifying relaxation pathways and time constants. | Femtosecond Transient Absorption and CASPT2/MM calculations | nih.gov |

Vibrational Spectroscopy (Raman) for Molecular Structure and Interactions of Nucleic Acid Constituents

Vibrational spectroscopy, particularly Raman spectroscopy, is a valuable technique for probing the molecular structure and interactions of nucleic acids. researchgate.net It provides a detailed fingerprint of the vibrational modes of the molecule, which are sensitive to changes in conformation, base pairing, and base stacking. researchgate.netaustinpublishinggroup.com

The Raman spectra of nucleic acids can be divided into distinct regions corresponding to the vibrations of the bases, the sugar-phosphate backbone, and the glycosidic bond. austinpublishinggroup.com The region between 1800 and 1500 cm⁻¹ is dominated by the in-plane vibrations of the bases and is sensitive to base pairing and stacking interactions. austinpublishinggroup.com The spectral range from 1250 to 1000 cm⁻¹ contains the characteristic vibrations of the phosphate (B84403) groups, which are sensitive to the secondary structure of the nucleic acid. austinpublishinggroup.comaustinpublishinggroup.com

Raman spectroscopy can be used to distinguish between different DNA conformations, such as the A, B, and Z forms, based on the positions of specific marker bands. austinpublishinggroup.com For example, the antisymmetric stretching vibration of the phosphate group appears at different frequencies in the A and B forms of DNA. austinpublishinggroup.com Furthermore, this technique can be employed to study conformational transitions, such as the helix-to-coil melting transition, by monitoring the temperature-dependent changes in the intensity of characteristic vibrational modes. austinpublishinggroup.com The application of Surface-Enhanced Raman Scattering (SERS) can significantly enhance the signal, allowing for the analysis of very small amounts of material, even down to the single-molecule level. nih.govnih.gov

| Spectral Range (cm⁻¹) | Associated Vibrations | Structural Sensitivity | Reference |

|---|---|---|---|

| 1800 - 1500 | In-plane base vibrations | Base pairing, base stacking | austinpublishinggroup.com |

| 1500 - 1250 | Base-sugar vibrations | Glycosidic torsion angle | austinpublishinggroup.com |

| 1250 - 1000 | Phosphate group and sugar vibrations | Backbone conformation (A, B, Z forms) | austinpublishinggroup.comaustinpublishinggroup.com |

| 1000 - 800 | Sugar and sugar-phosphate vibrations | Sugar pucker | researchgate.netaustinpublishinggroup.com |

Mass Spectrometry-Based Characterization and Detection in Research Studies

Mass spectrometry, a powerful analytical technique, is instrumental in the structural elucidation and sensitive detection of modified nucleosides. This section details the application of mass spectrometry-based methods in the research-focused characterization of "Cytidine, 2'-deoxy-N,N,5-trimethyl-".

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary methodology for the analysis of modified nucleosides from complex biological matrices. nih.govresearchgate.net In a typical LC-MS/MS workflow, the nucleosides are first separated by liquid chromatography, which allows for the resolution of individual components from a mixture. Following separation, the eluted molecules are ionized, most commonly using electrospray ionization (ESI), to produce protonated molecules [M+H]⁺. nih.gov

These precursor ions are then subjected to collision-induced dissociation (CID) or other fragmentation techniques within the mass spectrometer. The resulting product ions are characteristic of the molecule's structure and are used for both identification and quantification. nih.gov The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the nucleobase and another representing the deoxyribose moiety. nih.gov

While direct experimental mass spectrometry data for "Cytidine, 2'-deoxy-N,N,5-trimethyl-" is not extensively available in the public domain, the characterization of structurally similar modified nucleosides provides a framework for its anticipated analysis. For instance, the analysis of 5-methyl-2'-deoxycytidine (5-mdC) and other methylated nucleosides is well-established. nih.govnih.govcaymanchem.com These studies form the basis for developing methods to detect and quantify novel modified nucleosides.

Research efforts to characterize and detect "Cytidine, 2'-deoxy-N,N,5-trimethyl-" would likely employ high-resolution mass spectrometry to determine its elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments would be crucial for confirming its identity by analyzing its specific fragmentation pattern. The neutral loss of the deoxyribose sugar is a common fragmentation pathway for deoxyribonucleosides. nih.gov

The table below outlines the theoretical mass-to-charge ratios (m/z) for the precursor and key fragment ions of "Cytidine, 2'-deoxy-N,N,5-trimethyl-" that would be targeted in a mass spectrometry experiment.

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ (Precursor Ion) | C₁₂H₂₀N₃O₄⁺ | 270.1454 |

| [M+H - deoxyribose]⁺ (Product Ion) | C₇H₁₀N₃O⁺ | 152.0824 |

This table is generated based on the chemical formula of the compound and general fragmentation patterns of nucleosides. Actual experimental values may vary slightly.

The development of sensitive and specific LC-MS/MS methods is essential for determining the presence and abundance of "Cytidine, 2'-deoxy-N,N,5-trimethyl-" in various biological samples, which can provide insights into its potential biological roles.

Biochemical and Enzymatic Interactions

Interactions with DNA and RNA Polymerases

The ability of DNA and RNA polymerases to recognize and incorporate modified nucleotides is a key determinant of their biological and biotechnological potential. The efficiency and fidelity of this process are influenced by the nature of the modification and the type of polymerase.

Substrate Recognition and Enzymatic Incorporation Efficiency of N-Acylated and N-Methylated Deoxycytidine Triphosphates

Research on N-acylated and N-methylated deoxycytidine triphosphates (dNTPs) reveals that these modified nucleotides can serve as substrates for various DNA polymerases. For instance, N4-methyl-dCTP is recognized by RNA and DNA polymerases and can be incorporated into polynucleotides. google.com Studies have shown that both family A and B DNA polymerases can readily incorporate N4-acylated cytidine (B196190) nucleotides. nih.govoup.com The efficiency of incorporation can be influenced by the specific polymerase used. For example, HotStart Taq DNA polymerase can amplify DNA segments using mixtures of dCTP and N4-methyl-dCTP, though complete replacement of dCTP with the modified analog can lead to lower yields. nih.gov

The nature of the acyl or methyl group also plays a role. The polymerase chain reaction (PCR) has been shown to be sustained with various thermostable DNA polymerases using N4-methyl-2'-deoxycytidine 5'-triphosphate (N4medCTP), although the efficiency may be lower compared to the natural dCTP. nih.gov

Table 1: Polymerase Substrate Efficiency for N-Methylated Deoxycytidine Triphosphates

| Polymerase | Modified Nucleotide | Observation |

| HotStart Taq DNA Polymerase | N4-methyl-dCTP | Efficient amplification with mixtures of N4-methyl-dCTP and dCTP. Lower yield with complete replacement. nih.gov |

| Pfu exo(-) DNA Polymerase | N4-methyl-dCTP | Did not sustain PCR with complete replacement under standard conditions. nih.gov |

| 9°N DNA Polymerase | N4-methyl-dCTP | Failed to produce amplicons with complete replacement. nih.gov |

| Taq DNA Polymerase | N4-methyl-dCTP | Tolerates the modification in both the triphosphate substrate and the template strand. google.com |

This table summarizes qualitative findings on the ability of different DNA polymerases to utilize N4-methyl-dCTP. Quantitative kinetic data (Km, Vmax, kcat) for N,N,5-trimethyl-2'-deoxycytidine triphosphate is not currently available in the reviewed literature.

Analysis of Base-Pairing Properties in Enzymatic Reactions (e.g., C^Acyl-G versus C^Acyl-A)

A critical aspect of modified nucleotide incorporation is its base-pairing fidelity. Studies on N4-acylated dCTPs have shown that in addition to the expected pairing with guanine (B1146940) (G), there can be significant mispairing with adenine (B156593) (A). nih.govoup.com This phenomenon is dependent on the specific DNA polymerase used. For instance, Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases have been observed to facilitate the formation of C^Acyl-A pairs. nih.govoup.com In contrast, N4-methoxydeoxycytidine triphosphate has been shown to act as an imino tautomer, substituting for deoxythymidine triphosphate (dTTP) and pairing with adenine during DNA synthesis by E. coli DNA polymerase I. nih.gov This suggests that modifications at the N4 position can significantly alter the hydrogen bonding pattern of the cytosine base.

Table 2: Base-Pairing Behavior of N-Acylated Deoxycytidine

| Modified Base | Partner Base | Polymerase(s) | Finding |

| N4-acyl-cytosine | Guanine (G) | Family A and B DNA Polymerases | Forms the expected complementary base pair. nih.govoup.com |

| N4-acyl-cytosine | Adenine (A) | Taq, Klenow fragment (exo-), Bsm, KOD XL | Strong base-pairing observed, indicating misincorporation. nih.govoup.com |

| N4-acyl-cytosine | Adenine (A) | phi29 DNA Polymerase | Prone to form C^Acyl•A base pairs. nih.govoup.com |

This table illustrates the base-pairing properties of N4-acylated deoxycytidine with different DNA polymerases. Specific base-pairing data for N,N,5-trimethyl-2'-deoxycytidine is not available in the reviewed literature.

Impact of Proofreading Polymerases on Modified Nucleotide Incorporation

Proofreading DNA polymerases possess a 3' to 5' exonuclease activity that allows them to remove misincorporated nucleotides, thereby increasing replication fidelity. neb.com The presence of this activity can impact the incorporation of modified nucleotides. For example, the proofreading polymerase phi29 can successfully utilize N4-acylated dCTPs as substrates. nih.govoup.com However, its propensity to form C^Acyl-A pairs suggests that the modification may sometimes evade the proofreading mechanism. nih.govoup.com In some cases, the exonuclease activity can act as a kinetic barrier to translesion synthesis by preventing the stable incorporation of bases opposite DNA lesions. psu.edu The efficiency of proofreading on a modified base depends on both the polymerase and the nature of the modification. psu.edunih.gov

Terminal Deoxynucleotidyl Transferase (TdT) Catalysis with Modified Substrates

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. wikipedia.orgnih.govnih.gov TdT exhibits broad substrate specificity and can incorporate a variety of modified nucleotides. nih.gov Research has demonstrated that TdT is capable of incorporating several hundred consecutive N4-acylated-deoxycytidine nucleotides. nih.govoup.com This property makes TdT a valuable tool for the synthesis of 3'-tailed DNA with specific functionalities. nih.govoup.com The enzyme's activity is generally influenced by the presence of divalent cations like Co²⁺. promega.com

Modulation of Nucleoside Deaminase Activity by Cytidine Analogs

Nucleoside deaminases are enzymes that catalyze the removal of an amino group from a nucleoside. Cytidine deaminase, for instance, converts cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. nih.gov Analogs of cytidine can act as substrates or inhibitors of these enzymes. For example, human cytidine deaminase can deaminate 5-methyl-2'-deoxycytidine (B118692) to thymidine. nih.gov The ability of APOBEC3A, a human cytidine deaminase, to efficiently deaminate 5-methylcytidine (B43896) and other 5-substituted cytidines in single-stranded DNA has been demonstrated. nih.gov This suggests that N,N,5-trimethyl-2'-deoxycytidine could potentially interact with and be a substrate for certain nucleoside deaminases, although specific studies on this compound are lacking.

Epigenetic Context: Molecular Mechanisms of Methylated Cytosine Deamination and Repair in DNA

5-Methylcytosine (B146107) (5mC) is a key epigenetic mark in mammals. plos.orgnih.gov The deamination of 5mC, either spontaneously or enzymatically, results in a thymine (B56734) (T), creating a T:G mismatch in the DNA. plos.orgnih.govnih.gov This is a frequent event that can lead to C-to-T transition mutations if not repaired. plos.org The repair of such mismatches is crucial for maintaining genomic integrity. In mammalian cells, this repair is often initiated by DNA glycosylases, such as thymine DNA glycosylase (TDG) and methyl-CpG-binding domain protein 4 (MBD4), which excise the mismatched thymine. plos.orgnih.gov This process is a critical part of the base excision repair (BER) pathway. plos.org The deamination of 5mC can also be part of active DNA demethylation pathways, where the base is enzymatically modified and subsequently removed and replaced with an unmodified cytosine. nih.govnih.gov The enzymatic deamination of 5mC by enzymes like activation-induced deaminase (AID) and apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) proteins has been implicated in this process. nih.govnih.gov Given the structural similarity, N,N,5-trimethyl-2'-deoxycytidine, once incorporated into DNA, could potentially be subject to similar deamination and repair mechanisms, although this remains to be experimentally verified.

Fundamental Interference with Nucleic Acid Metabolism Pathways by Nucleoside Analogs

Nucleoside analogs interfere with nucleic acid metabolism primarily through three interconnected mechanisms: competitive inhibition of enzymes, incorporation into nascent DNA or RNA chains leading to chain termination or altered function, and perturbation of cellular nucleotide pools. The specific effects of Cytidine, 2'-deoxy-N,N,5-trimethyl- are predicated on how its unique combination of methyl groups at the N4 and C5 positions of the pyrimidine (B1678525) ring influences its interaction with key metabolic enzymes.

For a nucleoside analog to exert its effects, it must first be phosphorylated to its active triphosphate form. The initial and rate-limiting step in this activation cascade for deoxycytidine analogs is typically catalyzed by deoxycytidine kinase (dCK). The substrate specificity of dCK is a critical determinant of a nucleoside analog's biological activity.

Research on 5-methyl-2'-deoxycytidine (5-Me-dC), a component of the title compound, has shown that it is a surprisingly efficient substrate for human dCK. In fact, wild-type dCK phosphorylates 5-Me-dC at a rate approximately twofold faster than the natural substrate, deoxycytidine (dC). nih.gov This is unexpected given that thymidine, which is isosteric to 5-Me-dC, is not a substrate for dCK due to steric hindrance and charge repulsion from the carbonyl group at the 4-position of the thymine base. nih.gov The accommodation of the 5-methyl group in the active site of dCK suggests that Cytidine, 2'-deoxy-N,N,5-trimethyl- would likely also be a substrate for dCK, a prerequisite for its metabolic activation. The N,N-dimethyl modification at the exocyclic amino group is not expected to sterically hinder the interaction with dCK, as this part of the molecule is generally more solvent-exposed.

Table 1: Relative Phosphorylation Rates of Deoxycytidine Analogs by Wild-Type Human Deoxycytidine Kinase

| Substrate | Relative Phosphorylation Rate (kobs) vs. dC | Reference |

| Deoxycytidine (dC) | 1.0 | nih.gov |

| 5-Methyl-2'-deoxycytidine (5-Me-dC) | ~2.0 | nih.gov |

| Deoxyuridine (dU) | ~0.5 | nih.gov |

Once converted to its triphosphate form (N,N,5-trimethyl-dCTP), the nucleoside analog can compete with the canonical deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. The modifications on the nucleobase can significantly affect the efficiency of incorporation and the fidelity of DNA synthesis.

Studies on N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) have demonstrated that a variety of DNA polymerases, including those from families A and B, can utilize these modified nucleotides as substrates. nih.gov A key finding from this research is the potential for altered base pairing. While forming the standard Watson-Crick pair with guanine (G), N4-acyl-cytosines also exhibit a strong tendency to mispair with adenine (A). nih.gov This is relevant to N,N,5-trimethyl-dCTP, as the N,N-dimethyl group, like the N-acyl group, alters the hydrogen bonding properties of the exocyclic amino group. This could potentially lead to an increased rate of G-to-A transition mutations during DNA replication.

Furthermore, research on 5-methyldeoxycytidine triphosphate (5-MedCTP) has shown that it can be incorporated by the Klenow fragment (exo-) of DNA polymerase with a higher efficiency than the natural dCTP. rsc.org This suggests that the 5-methyl group may enhance the substrate activity for certain polymerases.

The combination of the N,N-dimethyl and 5-methyl groups in Cytidine, 2'-deoxy-N,N,5-trimethyl- would therefore likely result in a substrate that is readily incorporated by DNA polymerases but with a propensity for mispairing, thereby interfering with the accurate replication of the genetic code.

Table 2: DNA Polymerase Interactions with Modified Deoxycytidine Triphosphates

| Modified Nucleotide | Interacting DNA Polymerase(s) | Observed Effect | Reference |

| N4-acyl-dCTPs | Taq, Klenow fragment (exo-), Bsm, KOD XL | Efficient incorporation; Strong tendency for mispairing with Adenine (A) | nih.gov |

| N4-acyl-dCTPs | phi29 DNA polymerase | Successful utilization; Prone to forming C-A base pairs | nih.gov |

| N4-acyl-dCTPs | Terminal deoxynucleotidyl transferase (TdT) | Incorporation of several hundred modified nucleotides | nih.gov |

| 5-Methyl-dCTP | Klenow fragment (exo-) | Higher incorporation efficiency compared to dCTP | rsc.org |

The 5-methyl group of Cytidine, 2'-deoxy-N,N,5-trimethyl- is of particular significance in the context of epigenetics. 5-methylcytosine is a key epigenetic mark in vertebrates, and its patterns are crucial for regulating gene expression. The incorporation of a 5-methylated cytidine analog into DNA can have profound effects on the maintenance and establishment of DNA methylation patterns.

It has been demonstrated that 5-methyl-2'-deoxycytidine, when incorporated into single-stranded DNA, can act in cis to signal for the de novo methylation of adjacent DNA regions. nih.govcaymanchem.com This suggests that the presence of N,N,5-trimethyl-deoxycytidine in the genome could lead to aberrant hypermethylation of CpG islands, potentially silencing tumor suppressor genes.

Applications in Chemical Biology and Advanced Research Methodologies

Engineering Modified Nucleic acids for Research Purposes

The introduction of modified bases like 2'-deoxy-N,N,5-trimethylcytidine into synthetic DNA is a powerful strategy for creating nucleic acids with tailored properties. These modifications can enhance stability, introduce new functionalities, and expand the chemical diversity of DNA beyond its four canonical bases.

The precise placement of a modified nucleotide within a DNA sequence is crucial for studying its effects on structure and function. Solid-phase phosphoramidite (B1245037) chemistry is the standard method for synthesizing custom oligonucleotides, including those containing modified bases. wikipedia.orgbiotage.com The process is automated and proceeds in the 3' to 5' direction through a repeated four-step cycle. sigmaaldrich.com

To incorporate 2'-deoxy-N,N,5-trimethylcytidine, a corresponding phosphoramidite building block is required. This monomer would be chemically synthesized with the necessary protecting groups to ensure specific reactivity during the synthesis cycle. The key steps for its incorporation are as follows:

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside bound to the solid support. This reaction, typically using an acid like trichloroacetic acid (TCA), exposes the 5'-hydroxyl group for the next reaction. biotage.comsigmaaldrich.com The released DMT cation produces a distinct orange color, which is used to monitor the efficiency of each cycle. sigmaaldrich.com

Coupling: The custom phosphoramidite of 2'-deoxy-N,N,5-trimethylcytidine is activated by a catalyst, such as tetrazole, and delivered to the solid support. The exposed 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage. biotage.comsigmaaldrich.com

Capping: To prevent the elongation of sequences that failed to react in the coupling step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. atdbio.com

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution in the presence of water and pyridine. sigmaaldrich.com

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphates and nucleobases are removed. The final product is then purified, commonly by high-performance liquid chromatography (HPLC). ffame.orgnih.gov While specific synthesis protocols for oligonucleotides containing 2'-deoxy-N,N,5-trimethylcytidine are not detailed in the available literature, the successful incorporation of other modified cytidines, such as 2'-deoxy-5-methylisocytidine and 5-fluoro-2'-deoxycytidine (B1672315), demonstrates the feasibility of this established methodology. ffame.orgresearchgate.net

| Step | Reagents | Purpose |

|---|---|---|

| 1. Detritylation | Trichloroacetic acid (TCA) in dichloromethane | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for coupling. |

| 2. Coupling | Modified phosphoramidite and an activator (e.g., tetrazole) | Adds the next base to the growing DNA chain. |

| 3. Capping | Acetic anhydride and N-methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent deletion mutations. |

| 4. Oxidation | Iodine solution | Stabilizes the newly formed internucleotide linkage. |

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. jenabioscience.com The process used to identify them is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govresearchgate.net The chemical diversity of natural DNA, limited to four bases, can restrict the range of targets that aptamers can bind effectively. nih.govnih.gov To overcome this, modified-SELEX utilizes DNA libraries where one or more of the standard nucleotides are replaced with a modified version. researchgate.net

Introducing bases with novel functional groups, such as those in 2'-deoxy-N,N,5-trimethylcytidine, can dramatically expand the chemical space of the starting library. This enhancement can lead to aptamers with improved properties:

Higher Affinity: Novel chemical groups can form additional contacts with the target molecule, leading to tighter binding.

Improved Stability: Modifications can render aptamers more resistant to degradation by nucleases, which is crucial for therapeutic and diagnostic applications. nih.gov

Enhanced Potency: For aptamers designed to be inhibitors, improved binding and stability can translate to greater inhibitory activity. nih.govscispace.com

Research has demonstrated the power of using doubly modified DNA libraries, for instance, containing different modifications on both cytidine (B196190) and uridine (B1682114) residues. nih.govnih.govresearchgate.net These studies have shown that specific combinations of modifications can yield aptamers with significantly higher affinity and metabolic stability compared to those with only a single type of modification. nih.gov While the direct application of 2'-deoxy-N,N,5-trimethylcytidine in a SELEX process is not documented in existing research, the principles of modified-SELEX strongly suggest its potential utility in generating novel aptamers for research, diagnostic, and therapeutic purposes. nih.govnih.gov

DNAzymes, or deoxyribozymes, are catalytic DNA molecules discovered through in vitro selection. scispace.com Like aptamers, their function can be enhanced by incorporating modified nucleotides. The introduction of chemical moieties not found in natural DNA can create novel catalytic centers, expanding the range of reactions that DNAzymes can perform. nih.gov For example, researchers have successfully selected DNAzymes containing modified bases like 8-histaminyl-deoxyadenosine, 5-guanidinoallyl-deoxyuridine, and 5-aminoallyl-deoxycytidine. These modifications provide functionalities similar to those in protein enzymes, enabling the DNAzymes to cleave RNA targets with high efficiency, even in the absence of the divalent metal ions typically required for such activity. nih.gov

The specific functionalities of 2'-deoxy-N,N,5-trimethylcytidine could likewise be exploited to develop new DNAzymes with unique catalytic properties. In the realm of biosensors, modified oligonucleotides are fundamental components. They can act as highly specific recognition elements (similar to aptamers) or as parts of a signal transduction mechanism. The unique properties conferred by a modified base could be used to design novel biosensors for the detection of a wide array of analytes, from metal ions to proteins and other small molecules.

Probing Nucleic Acid Structure and Dynamics

Understanding the structure and behavior of nucleic acids within a cellular context is a key goal of chemical biology. Modified nucleotides and their analogs serve as powerful tools for probing these characteristics.

While 2'-deoxy-N,N,5-trimethylcytidine is a tool for modifying synthetic DNA, a different class of cytidine analogs is used to directly monitor nucleic acid synthesis in living cells. This technique relies on the metabolic incorporation of a nucleoside analog containing a bioorthogonal handle—a chemical group that is inert to biological processes but can be selectively reacted with an external probe.

The alkyne group is a common bioorthogonal handle. Cells are fed with an alkyne-modified nucleoside, such as 5-ethynylcytidine (B1258090) (EC) or 5-ethynyl-2'-deoxycytidine (B116413) (EdC). These analogs are taken up by cells and incorporated into newly synthesized RNA or DNA, respectively. The alkyne-labeled nucleic acids can then be detected with high sensitivity and specificity through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." A fluorescently labeled azide (B81097) is used to tag the incorporated alkyne, allowing for visualization of nascent RNA or DNA via fluorescence microscopy. This method provides a powerful way to measure the rate of total transcription or DNA replication in proliferating cells.

Detecting and mapping modified bases within cellular nucleic acids is essential for understanding their biological roles, a central focus of epigenetics. acs.org While 2'-deoxy-N,N,5-trimethylcytidine is a synthetic modification, methods developed to detect natural modifications like 5-methylcytosine (B146107) (5mC) provide a framework for how such bases could be identified. oup.comthermofisher.com

One of the most established methods is bisulfite sequencing . mdpi.com Treatment of DNA with sodium bisulfite causes the deamination of cytosine to uracil, while 5-methylcytosine reacts much more slowly and remains largely unchanged. mdpi.comresearchgate.net After PCR amplification and sequencing, the uracils are read as thymines, allowing for the identification of the original 5mC sites at single-base resolution. mdpi.com

Another approach uses methylation-sensitive restriction enzymes . Isoschizomers are pairs of restriction enzymes that recognize the same DNA sequence but have different sensitivities to methylation within that site. thermofisher.com By comparing the digestion patterns of DNA treated with each enzyme in the pair, the methylation status of specific sites can be determined. acs.org More advanced single-molecule techniques, such as nanopore sequencing, can also detect base modifications, including 5mC, as the modified base creates a characteristic disruption in the ionic current as the DNA strand passes through the pore. nih.gov

These methods are highly specific for 5mC. The detection of a more complex modification like N,N,5-trimethylcytidine would require the development of new chemical or enzymatic probing strategies specifically tailored to recognize the N,N-dimethyl group in addition to the 5-methyl group.

| Technique | Principle | Information Obtained |

|---|---|---|

| Bisulfite Sequencing | Chemical conversion of unmethylated cytosine to uracil, while 5-methylcytosine remains unchanged. | Single-nucleotide resolution map of 5-methylcytosine locations. |

| Methylation-Sensitive Restriction Enzymes | Differential cleavage of DNA by enzymes that are blocked by or require cytosine methylation. | Methylation status at specific restriction sites. |

| Nanopore Sequencing | Detection of altered ionic current as a DNA strand with modified bases passes through a nanopore. | Direct, real-time identification of base modifications during sequencing. |

Insufficient Data for "Cytidine, 2'-deoxy-N,N,5-trimethyl-" in DNA Lesion and Mutagenesis Research

Initial searches often conflated the target compound with structurally similar but distinct nucleoside analogs, such as 5-Aza-2'-deoxycytidine, 5-methyl-2'-deoxycytidine (B118692), and 5-hydroxymethyl-2'-deoxycytidine. These related compounds are well-documented in studies of DNA damage, repair, and epigenetic modifications. However, per the specific constraints of the inquiry, information pertaining to these other compounds cannot be substituted.

The compound "Cytidine, 2'-deoxy-N,N,5-trimethyl-" is chemically defined and has associated identifiers such as CAS number 25406-45-5. Despite its established chemical identity, its functional application and the detailed research findings regarding its use as a tool to study DNA lesions and mutagenesis could not be retrieved. Consequently, the generation of a detailed article, including data tables and in-depth research findings as requested, is not possible at this time due to the absence of relevant source material.

Further research would be required to ascertain if "Cytidine, 2'-deoxy-N,N,5-trimethyl-" has been synthesized and utilized in niche or proprietary studies that are not indexed in publicly accessible scientific databases. Without such information, a scientifically accurate and thorough article on its specific applications in this advanced research area cannot be produced.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Cytidine (B196190), 2'-deoxy-N,N,5-trimethyl- Modifications

The synthesis of complex modified nucleosides like Cytidine, 2'-deoxy-N,N,5-trimethyl- presents ongoing challenges. The development of novel and efficient synthetic strategies is paramount for advancing research in this area. Current efforts are focused on improving stereoselectivity, increasing yields, and reducing the number of reaction steps.

One promising approach involves the refinement of glycosylation methods to control the stereochemistry at the anomeric carbon, a critical factor for biological activity. uochb.czbeilstein-journals.org Researchers are exploring new catalysts and reaction conditions to achieve higher selectivity for the desired β-anomer. beilstein-journals.org Additionally, the development of one-pot synthesis procedures is a key goal, aiming to streamline the production of ribonucleosides and their derivatives. uochb.cz

Another area of active development is the use of enzymatic and chemoenzymatic methods. mdpi.com These approaches offer high regio- and stereoselectivity under mild reaction conditions, avoiding the need for extensive protecting group manipulations that can complicate traditional chemical synthesis. nih.gov For instance, the use of nucleoside kinases with altered substrate specificities can facilitate the phosphorylation of modified cytidine analogues. mdpi.com

Furthermore, new methodologies for introducing modifications to the nucleobase and sugar moiety are being investigated. These include C-H activation reactions and cross-coupling techniques, which allow for the direct functionalization of the nucleoside core. uochb.cz The modified Arbuzov reaction has also been successfully employed for the synthesis of 3'-C-methylene-modified 5-methylcytidine (B43896) derivatives, demonstrating the potential for creating novel backbone modifications in oligonucleotides. nih.govresearchgate.net

Future synthetic strategies will likely involve a combination of these approaches, integrating the precision of enzymatic catalysis with the versatility of modern organic chemistry to create a diverse library of Cytidine, 2'-deoxy-N,N,5-trimethyl- derivatives for further biological evaluation.

Table 1: Comparison of Synthetic Strategies for Modified Nucleosides

| Synthetic Strategy | Advantages | Challenges | Key References |

| Chemo- and Stereoselective Glycosylation | Potential for high stereocontrol at the anomeric center. | Often requires optimization of catalysts and reaction conditions. | uochb.czbeilstein-journals.org |

| Enzymatic/Chemoenzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Enzyme specificity may limit the scope of modifications. | mdpi.comnih.gov |

| C-H Activation/Cross-Coupling | Direct functionalization of the nucleoside core. | Can require harsh reagents and catalysts. | uochb.cz |

| Modified Arbuzov Reaction | Effective for creating specific backbone modifications. | May have limited applicability to other types of modifications. | nih.govresearchgate.net |

High-Throughput Analysis of Enzymatic Specificity and Kinetic Parameters Towards Cytidine, 2'-deoxy-N,N,5-trimethyl- and its Derivatives

Understanding how enzymes interact with modified nucleosides is crucial for elucidating their biological roles and for developing therapeutic applications. High-throughput screening (HTS) methods are becoming increasingly important for rapidly assessing the substrate specificity and kinetic parameters of enzymes that process molecules like Cytidine, 2'-deoxy-N,N,5-trimethyl-.

One such approach is the use of luciferase-based assays to monitor the activity of nucleoside kinases in a 96-well plate format. nih.gov This method allows for the rapid screening of a large number of natural and modified nucleosides to identify potential substrates and determine key kinetic parameters. nih.gov Similarly, enzymatic assays have been developed for high-throughput screening of cytidine-producing microbial strains, which can be adapted to quantify the processing of cytidine derivatives. nih.gov

Microfluidic platforms represent another powerful tool for high-throughput enzyme kinetics. biorxiv.org These systems enable the characterization of thousands of enzyme variants per experiment, providing a wealth of data on kinetic and physical constants for multiple substrates and inhibitors. biorxiv.org This technology could be applied to study the interaction of Cytidine, 2'-deoxy-N,N,5-trimethyl- with a wide range of enzymes, including polymerases, kinases, and demethylases.

Future research will likely focus on the further development and optimization of these HTS methods to accommodate a broader range of modified nucleosides and enzymes. The integration of these experimental approaches with computational models will provide a more comprehensive understanding of the factors that govern enzyme-substrate recognition and catalysis.

Table 2: High-Throughput Methods for Analyzing Enzyme-Nucleoside Interactions

| Method | Principle | Throughput | Key Parameters Determined | Key References |

| Luciferase-Based Kinase Assay | Measures ATP consumption via a luciferase-coupled reaction. | High (96-well plate format) | Substrate specificity, relative activity. | nih.gov |

| Enzymatic Assay for Cytidine | Couples cytidine deaminase activity to a colorimetric readout. | High (96-well plate format) | Cytidine concentration, can be adapted for derivative screening. | nih.govplos.org |

| Microfluidic Enzyme Kinetics (HT-MEK) | Miniaturized, parallel reactions on a microfluidic chip. | Very High (>1500 variants/experiment) | Km, kcat, Ki. | biorxiv.org |

| High-Throughput Sequencing Kinetics (HTS-Kin) | Uses high-throughput sequencing to monitor processing of thousands of substrates. | Very High | Processing rate constants for thousands of substrates simultaneously. | nih.gov |

Advanced Computational Modeling of Molecular Interactions and Dynamics of Modified Nucleosides

Computational modeling has become an indispensable tool for investigating the structural and dynamic properties of biomolecules at an atomic level. nih.gov Molecular dynamics (MD) simulations, in particular, provide valuable insights into how modifications like those in Cytidine, 2'-deoxy-N,N,5-trimethyl- affect the conformation of DNA and its interactions with proteins. nih.govnih.govarxiv.org

MD simulations can be used to study the impact of modified nucleosides on the local structure of the DNA double helix, including changes in base pairing, stacking interactions, and backbone geometry. arxiv.orgacs.org This information is critical for understanding how these modifications might influence DNA replication, transcription, and repair. arxiv.org Furthermore, simulations can be employed to investigate the binding of proteins to DNA containing modified nucleosides, helping to elucidate the mechanisms of recognition and the functional consequences of these interactions. nih.gov

The accuracy of MD simulations is highly dependent on the force fields used to describe the interactions between atoms. nih.gov A significant area of ongoing research is the development and refinement of force fields that can accurately model the properties of modified nucleic acids. nih.gov

Future directions in this field will involve the use of more sophisticated simulation techniques, such as enhanced sampling methods, to explore the conformational landscape of modified nucleosides and their complexes over longer timescales. arxiv.orgacs.org The integration of MD simulations with experimental data from techniques like NMR spectroscopy and X-ray crystallography will be crucial for validating and refining computational models, ultimately leading to a more predictive understanding of the behavior of molecules like Cytidine, 2'-deoxy-N,N,5-trimethyl- in a biological context.

Table 3: Computational Approaches for Studying Modified Nucleosides

| Computational Method | Application | Information Gained | Key References |

| Molecular Dynamics (MD) Simulations | Studying the structure and dynamics of DNA containing modified nucleosides and their protein complexes. | Conformational changes, binding affinities, interaction networks. | nih.govnih.govarxiv.orgarxiv.orgacs.org |

| Force Field Development | Improving the accuracy of MD simulations for modified nucleic acids. | More reliable predictions of molecular behavior. | nih.gov |

| Enhanced Sampling Methods | Exploring the full conformational space of molecules and their complexes. | Free energy landscapes, identification of rare events. | arxiv.orgacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving modified nucleosides. | Reaction mechanisms, transition states. | N/A |

Elucidation of Broader Biological System Impacts and Roles Beyond Epigenetics in Model Organisms

While the role of modified cytosines in epigenetics is well-established, there is growing interest in their potential functions in other biological processes. nih.govnih.govresearchgate.netexlibrisgroup.com The study of model organisms, such as Caenorhabditis elegans, Drosophila melanogaster, and yeast, provides a powerful platform for investigating the systemic impacts of modified nucleosides like Cytidine, 2'-deoxy-N,N,5-trimethyl-. nih.gov

Genetic screens in these organisms can be used to identify genes that are involved in the metabolism of modified nucleosides or that are affected by their presence. nih.gov For example, libraries of RNA interference (RNAi) constructs can be used to systematically knock down the expression of genes and assess the resulting phenotypic changes in the context of a specific nucleoside modification. nih.gov

Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to modified nucleosides. srmist.edu.innih.gov By analyzing the global changes in gene expression, protein levels, and metabolic pathways, researchers can begin to unravel the complex network of interactions that are influenced by these modifications. srmist.edu.in

Future research in this area will aim to move beyond a gene-centric view and explore the non-epigenetic roles of modified nucleosides in processes such as DNA repair, chromosome stability, and the regulation of non-coding RNAs. nih.govptglab.com The use of advanced analytical techniques, such as single-cell sequencing and mass spectrometry-based proteomics, will be essential for dissecting the diverse biological functions of Cytidine, 2'-deoxy-N,N,5-trimethyl- and its derivatives in different cellular contexts. acs.org This research holds the potential to reveal novel regulatory mechanisms and to identify new therapeutic targets for a variety of diseases. nih.govresearchgate.net

Q & A

Q. What are the structural implications of the 2'-deoxy modification in cytidine derivatives for nucleic acid stability?

The 2'-deoxy modification removes the hydroxyl group at the 2' position of the ribose sugar, enhancing stability against hydrolysis compared to RNA. This modification is critical for DNA-based systems, where reduced reactivity prevents strand cleavage under physiological conditions. Researchers should characterize stability using techniques like NMR (to confirm structural integrity) and mass spectrometry (to detect degradation products) .

Q. How can researchers synthesize 2'-deoxy-N,N,5-trimethylcytidine derivatives, and what key reagents are required?

A P(V)–N activation approach is effective for synthesizing deoxyribonucleotide analogs. This method uses 4,5-dicyanoimidazole as a catalyst to activate phosphocholine intermediates, enabling efficient coupling with trimethylated cytidine precursors. Key steps include protecting the 5-methyl group and optimizing reaction pH (6.5–7.0) to minimize side reactions .

Q. What analytical techniques are essential for verifying the purity and structure of 2'-deoxy-N,N,5-trimethylcytidine?

Combine HPLC (for purity assessment), high-resolution mass spectrometry (HRMS; for molecular weight confirmation), and H/C NMR (to resolve methyl group positions and sugar conformation). For example, H NMR should show distinct peaks for N,N-dimethyl groups (~3.0 ppm) and the 5-methyl group (~1.5 ppm) .

Advanced Research Questions

Q. How does 2'-deoxy-N,N,5-trimethylcytidine interact with mitochondrial cytidine deaminase, and how can this be experimentally validated?

Mitochondrial cytidine deaminase preferentially uses deoxycytidine derivatives as substrates over cytidine due to transporter limitations in some organisms (e.g., parasites). To study this, perform enzyme kinetics assays with purified deaminase, using H-labeled 2'-deoxy-N,N,5-trimethylcytidine. Monitor deamination rates via UV-Vis spectroscopy (absorbance shift at 290 nm) and compare with wild-type cytidine .

Q. What experimental strategies address contradictions in substrate utilization across different biological systems?

For example, if a study reports efficient uptake of 2'-deoxycytidine analogs in mammalian cells but not in parasites (due to transporter absence), use isotopic tracing (C or H labeling) to quantify intracellular accumulation. Pair this with CRISPR knockouts of putative transporters to identify uptake mechanisms .

Q. How can researchers design a metabolic tracing study to map the incorporation of 2'-deoxy-N,N,5-trimethylcytidine into phospholipid biosynthesis pathways?

Use C-labeled 2'-deoxy-N,N,5-trimethylcytidine and track its conversion into cytidine diphosphate-choline (CDP-choline) via LC-MS. Compare isotopic enrichment in intermediates like phosphocholine and phosphatidylcholine in cell lysates. Include controls with unlabeled cytidine to distinguish pathway specificity .

Q. What challenges arise in crystallizing 2'-deoxy-N,N,5-trimethylcytidine-containing oligonucleotides, and how can they be mitigated?

Methyl groups introduce steric hindrance, reducing crystallization success. Optimize conditions by screening PEG-based precipitants and using shorter oligonucleotides (e.g., 8–12 mer). Soak crystals in heavy atom derivatives (e.g., iridium hexammine) to enhance diffraction resolution .

Methodological Challenges and Data Analysis

Q. How should researchers resolve conflicting data on the role of 2'-deoxy-N,N,5-trimethylcytidine in epigenetic regulation?

If one study reports DNA hypermethylation while another observes no effect, validate using bisulfite sequencing (for methylation sites) and ChIP-seq (for methyltransferase binding). Control for cell-type-specific expression of DNMTs and ambient cytidine levels .

Q. What statistical approaches are suitable for analyzing dose-response effects of 2'-deoxy-N,N,5-trimethylcytidine in enzyme inhibition assays?

Use nonlinear regression (e.g., Hill equation) to calculate IC values. Account for substrate competition by including varying concentrations of natural deoxycytidine triphosphate (dCTP). Validate with ANOVA to assess significance across replicates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.